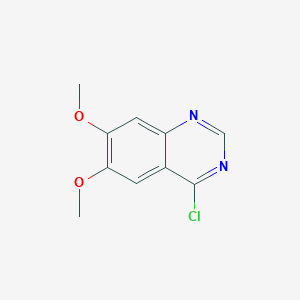

4-Chloro-6,7-dimethoxyquinazoline

Overview

Description

4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) is a halogenated quinazoline derivative with methoxy groups at the 6- and 7-positions (Fig. 1). It is a versatile synthetic intermediate for designing kinase inhibitors and DNA-binding agents due to its reactive 4-chloro substituent, which facilitates nucleophilic substitution reactions with amines, alkynes, and other nucleophiles . Key physical properties include a melting point of 185°C, poor water solubility, and a predicted pKa of 0.77 . Its primary application lies in the synthesis of epidermal growth factor receptor (EGFR) inhibitors (e.g., erlotinib derivatives) and Janus kinase 3 (JAK3) inhibitors .

Preparation Methods

Thionyl Chloride and Dimethylformamide (DMF) Method

Reaction Overview

The most widely reported method involves chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using thionyl chloride (SOCl₂) in the presence of DMF as a catalyst. This approach leverages the nucleophilic aromatic substitution mechanism, where the hydroxyl group at the 4-position is replaced by chlorine .

Procedure Details

-

Reagents :

-

6,7-Dimethoxyquinazolin-4(3H)-one (48.5 mmol)

-

Thionyl chloride (200 mL)

-

DMF (0.2 mL)

-

-

Steps :

-

DMF is added dropwise to a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in SOCl₂.

-

The mixture is refluxed for 3–6 hours, forming a homogeneous solution.

-

Excess SOCl₂ is removed via vacuum distillation, and the residue is azeotroped with toluene to eliminate residual reagents.

-

The crude product is dissolved in dichloromethane, washed with saturated sodium bicarbonate and brine, then dried over magnesium sulfate.

-

Analytical Validation

-

¹H-NMR (DMSO-d₆) : δ 8.86 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.37 (s, 1H, H-8), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) .

Phosphorus Oxychloride (POCl₃) Method

Reaction Overview

Phosphorus oxychloride serves as an alternative chlorinating agent, particularly in non-polar solvents like toluene or sulfolane. This method is favored for scalability and reduced side reactions .

Procedure Details

-

Reagents :

-

6,7-Dimethoxyquinazolin-4(3H)-one (48.5 mmol)

-

POCl₃ (48.6 mmol)

-

Toluene or sulfolane (100–250 mL)

-

-

Steps :

-

POCl₃ is added to a suspension of the quinazolinone precursor in toluene or sulfolane.

-

The mixture is stirred at 120°C for 1–6.5 hours.

-

After cooling, excess POCl₃ is removed via distillation, and the residue is neutralized with ice water.

-

The product is extracted with chloroform, washed with sodium hydroxide, and dried over sodium sulfate.

-

Analytical Validation

Comparative Analysis of Synthesis Methods

Yield and Efficiency

| Method | Chlorinating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| SOCl₂/DMF | Thionyl chloride | Neat | Reflux | 3–6 | 79–98 |

| POCl₃/Toluene | Phosphorus oxychloride | Toluene | 120°C | 6.5 | 91 |

| POCl₃/Sulfolane | Phosphorus oxychloride | Sulfolane | 120°C | 1 | 71.4 |

The SOCl₂/DMF method achieves the highest yields (98%) but requires careful azeotropic drying to remove residual SOCl₂. POCl₃ in toluene offers a balance between yield (91%) and scalability, while sulfolane reduces reaction time but sacrifices yield .

Purity and Side Reactions

-

SOCl₂/DMF : Potential side products include dimethylcarbamoyl chloride, necessitating thorough washing with sodium bicarbonate .

-

POCl₃ : Excess reagent can form phosphoric acid derivatives, requiring neutralization with NaOH .

Optimization Strategies

Solvent Selection

-

Polar aprotic solvents (e.g., sulfolane) enhance reaction rates by stabilizing ionic intermediates but may complicate purification.

-

Non-polar solvents (e.g., toluene) simplify workup but require higher temperatures .

Catalytic Additives

-

DMF acts as a Lewis acid catalyst, accelerating chlorination by generating reactive iminium intermediates .

Temperature Control

Chemical Reactions Analysis

4-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with various aldehydes and ketones to form new quinazoline derivatives.

Common reagents used in these reactions include thionyl chloride, dimethylformamide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Role as a Synthetic Intermediate

4-Chloro-6,7-dimethoxyquinazoline serves as a key synthetic intermediate in the preparation of various pharmacologically active compounds. Its structural features allow for the synthesis of diverse derivatives that can exhibit various biological activities, including anticancer properties. The chlorine atom at the 4-position facilitates nucleophilic substitution reactions, enabling further modifications to explore structure-activity relationships (SAR) .

Anticancer Applications

The compound has been utilized in the synthesis of several potent anticancer agents. Notably, it is a precursor for drugs like cabozantinib and tivozanib, which are designed to inhibit specific tyrosine kinases involved in cancer progression . For example, WHI-P154, derived from this compound, has demonstrated significant cytotoxicity against human glioblastoma cells by inducing apoptosis at micromolar concentrations .

Biological Research

Antiproliferative Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells by disrupting critical biochemical pathways involved in cell division .

Mechanism of Action

The compound's mechanism involves interaction with cellular targets leading to the inhibition of tumor growth. It disrupts biochemical pathways necessary for cancer cell proliferation, thereby reducing tumor size and potentially leading to regression .

Industrial Applications

Beyond its medicinal uses, this compound is also employed in industrial applications as a precursor in the synthesis of dyes and other organic chemicals. Its versatility in organic synthesis makes it valuable in various chemical manufacturing processes .

-

WHI-P154 Study

WHI-P154 was synthesized using this compound as a starting material. In vitro studies showed that this compound effectively induced apoptosis in glioblastoma cells through receptor-mediated endocytosis . -

Cabozantinib Development

The synthesis of cabozantinib involved multiple steps starting from this compound. This drug targets MET and VEGFR2 tyrosine kinases and has been approved for treating advanced medullary thyroid carcinoma . -

Tivozanib Synthesis

Tivozanib's development also utilized this quinazoline derivative. It acts as an inhibitor of multiple vascular endothelial growth factor receptors (VEGFRs) and is currently being studied for its efficacy against renal cell carcinoma .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase . The compound’s ability to inhibit epidermal growth factor receptors makes it a valuable tool in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

4-Amino-6,7-dimethoxyquinazolines

- WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline): Exhibits selective JAK3 inhibition (IC50 = 78 µM) due to hydrogen bonding between the 4'-OH group and Asp-967 in JAK3.

- Erlotinib Derivatives : Substitution with 3-ethynylaniline yields EGFR inhibitors. Further click chemistry modifications (e.g., triazole linkers) enhance antitumor activity against PC-3 prostate cancer cells .

4-Alkynyl-6,7-dimethoxyquinazolines

Sonogashira coupling at the 4-position introduces alkynyl groups, creating EGFR inhibitors with improved binding to the ATP pocket. For example, 4-alkynyl derivatives show nanomolar IC50 values against EGFR tyrosine kinase .

Methylenedioxy vs. Methoxy Substituents

- 4-Chloro-6,7-methylenedioxyquinazoline : The fused methylenedioxy group (O-CH2-O) enhances DNA intercalation and cytotoxicity compared to methoxy substituents, likely due to increased planarity and DNA groove binding .

Impact on Physicochemical Properties

- Ether Linkers: Replacing 6,7-methoxy with diethylaminoethoxy groups improves water solubility and cell penetration, critical for oral bioavailability .

- Hydrophobic Substituents : Bulky groups (e.g., bromophenyl in WHI-P154) enhance kinase selectivity but reduce solubility .

Pharmacological Profiles

Kinase Inhibition

- EGFR Inhibitors : this compound-derived compounds (e.g., erlotinib) inhibit EGFR with IC50 values < 1 nM. Modifications like triazole linkers (compounds 4a–4n) improve potency against resistant mutants .

- Dual EGFR/VEGFR-2 Inhibitors : Urea-to-carbamate substitutions yield dual-target inhibitors, suppressing tumor growth in androgen-independent prostate cancer .

- JAK3 Inhibitors : WHI-P131 shows >100-fold selectivity for JAK3 over JAK1/2, inducing apoptosis in leukemia cells (LC1;19, NALM-6) at 10–50 µM .

DNA Intercalation

N-alkyl(anilino) derivatives (e.g., 5g, 22f) intercalate DNA via the quinazoline core, with binding confirmed by melting temperature assays and circular dichroism. The 6,7-dimethoxy motif enhances stacking interactions compared to methylenedioxy variants .

Biological Activity

4-Chloro-6,7-dimethoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C_10H_10ClN_3O_2, and it exhibits properties typical of quinazoline derivatives, including pharmacological versatility.

The primary biological activity of this compound involves anti-proliferative effects against various cancer cell lines. The compound inhibits cell proliferation through several mechanisms:

- Inhibition of Growth Factors : It has been shown to inhibit epidermal growth factor (EGF) signaling pathways, which are crucial for cell division and survival.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Biological Activity Data

Research has demonstrated the effectiveness of this compound against various cancer types. Below is a summary table of its biological activity across different studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MGC-803 (gastric) | 5.0 | Anti-proliferative activity | |

| A549 (lung) | 3.2 | Induction of apoptosis | |

| HeLa (cervical) | 4.5 | G1 phase arrest | |

| U87MG (glioblastoma) | 2.8 | Inhibition of EGF receptor signaling |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Glioblastoma Cells : A study demonstrated that this compound significantly reduced cell viability in U87MG cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Combination Therapy Research : Another investigation explored the effects of combining this compound with other anticancer agents. The combination enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

- In Vivo Studies : Animal model studies indicated that administering this compound resulted in significant tumor regression in xenograft models of breast cancer. The study reported a reduction in tumor size by over 50% compared to control groups .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is poorly soluble in water, which may affect its bioavailability. However, it demonstrates favorable absorption characteristics when administered through alternative routes such as subcutaneous injection. Stability studies suggest that environmental factors like temperature and pH can influence its efficacy and stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-6,7-dimethoxyquinazoline, and how do reaction conditions impact purity?

The compound is typically synthesized via chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux conditions. For example, heating the precursor in POCl₃ at reflux for 3 hours yields the chloro derivative, followed by solvent evaporation and co-evaporation with dichloromethane to remove residual POCl₃ . Alternative methods include using oxalyl chloride and dimethylformamide (DMF) in dichloromethane, which may reduce side reactions but require careful neutralization and drying . Purity is highly dependent on reaction time, temperature, and solvent removal efficiency.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): Verify substituent positions (e.g., methoxy and chloro groups) via - and -NMR .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by HPLC is standard for pharmaceutical intermediates) .

- Melting Point Analysis: Compare observed values (e.g., 262–268°C for derivatives like 4-amino-2-chloro-6,7-dimethoxyquinazoline) with literature data .

Q. What are the optimal storage conditions to ensure the stability of this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloro group. Desiccants like silica gel are recommended due to its hygroscopic nature, and temperatures below –20°C are ideal for long-term stability .

Q. How can the 4-chloro group be substituted to synthesize bioactive derivatives?

The chloro group is nucleophilically displaced by amines or phenols under basic conditions. For example, reacting the compound with sodium salts of 4-amino-3-chlorophenol yields ether-linked derivatives, which are intermediates in antihypertensive agents like Doxazosin . Microwave-assisted synthesis or phase-transfer catalysis can improve reaction rates and selectivity .

Advanced Research Questions

Q. How do conflicting data on chlorination agents (POCl₃ vs. oxalyl chloride) affect reaction outcomes, and how can these discrepancies be resolved?

POCl₃ is cost-effective but generates HCl gas, requiring strict temperature control to avoid decomposition. Oxalyl chloride/DMF offers milder conditions but may introduce oxalate byproducts. Comparative studies using -NMR or mass spectrometry can identify intermediates and optimize conditions based on desired purity and scalability .

Q. What strategies enhance regioselectivity in substitution reactions at the 4-position of this compound?

Regioselectivity is influenced by:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr (nucleophilic aromatic substitution) .

- Catalysts: Crown ethers or ionic liquids can activate nucleophiles (e.g., phenoxide ions) for selective substitution .

- Steric Effects: Bulky substituents on nucleophiles may favor para-substitution in downstream reactions .

Q. How can mechanistic studies elucidate the pathway of 4-chloro group substitution in quinazoline derivatives?

Isotopic labeling (e.g., -H₂O) and kinetic studies under varying pH conditions can distinguish between SNAr and radical-mediated pathways. Computational modeling (DFT) further predicts activation energies and transition states .

Q. What experimental designs are critical for evaluating the structure-activity relationship (SAR) of 4-substituted quinazoline derivatives?

- Bioactivity Screening: Test derivatives against target enzymes (e.g., α1-adrenergic receptors for antihypertensive activity) using radioligand binding assays .

- Pharmacophore Modeling: Map electronic (e.g., Hammett constants) and steric parameters to correlate substituent effects with activity .

- Metabolic Stability Assays: Use liver microsomes to assess oxidative degradation of methoxy groups .

Q. How can researchers address contradictions in reported melting points or spectral data for derivatives?

Cross-validate data using orthogonal techniques:

- Differential Scanning Calorimetry (DSC): Confirm melting points and polymorphic forms .

- 2D-NMR (e.g., HSQC, HMBC): Resolve ambiguities in proton-carbon correlations .

- X-ray Crystallography: Provide definitive structural confirmation for crystalline derivatives .

Q. What methodologies are recommended for scaling up this compound synthesis while maintaining reproducibility?

- Flow Chemistry: Continuous processing minimizes thermal gradients and improves yield consistency .

- Quality-by-Design (QbD): Use Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, solvent ratios) .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Properties

IUPAC Name |

4-chloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLHRNQLGUOJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377694 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-39-1 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.